molecular formula C9H3F6N B1302422 2,5-Bis(trifluoromethyl)benzonitrile CAS No. 51012-27-2

2,5-Bis(trifluoromethyl)benzonitrile

Cat. No.: B1302422
CAS No.: 51012-27-2
M. Wt: 239.12 g/mol
InChI Key: OMAYRCLGTUORSS-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H3F6N. It is characterized by the presence of two trifluoromethyl groups (-CF3) attached to a benzene ring at the 2 and 5 positions, along with a nitrile group (-CN) at the 1 position. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethyl groups to a benzene ring followed by the addition of a nitrile group. One common method includes the trifluoromethylation of 2,5-dibromobenzonitrile using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper powder. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of specialized equipment to handle the highly reactive trifluoromethylating agents and maintain the required reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Bis(trifluoromethyl)benzonitrile is widely used in scientific research due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins by binding to their active sites or allosteric sites .

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)benzonitrile: Similar structure but with trifluoromethyl groups at the 3 and 5 positions.

    2,4-Bis(trifluoromethyl)benzonitrile: Trifluoromethyl groups at the 2 and 4 positions.

    2,6-Bis(trifluoromethyl)benzonitrile: Trifluoromethyl groups at the 2 and 6 positions.

Uniqueness: 2,5-Bis(trifluoromethyl)benzonitrile is unique due to the specific positioning of the trifluoromethyl groups, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and interaction with other molecules, making it particularly valuable in applications requiring precise control over chemical properties .

Properties

IUPAC Name

2,5-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6N/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAYRCLGTUORSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372259
Record name 2,5-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51012-27-2
Record name 2,5-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)benzonitrile
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